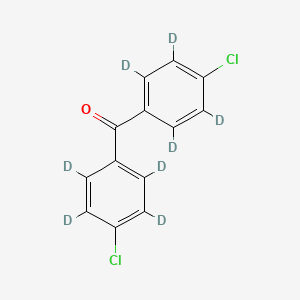

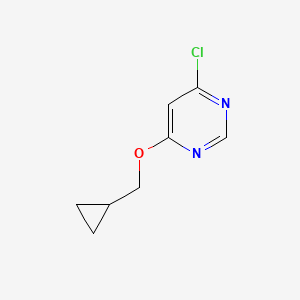

![molecular formula C6H5FN4 B567709 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245644-40-9](/img/structure/B567709.png)

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

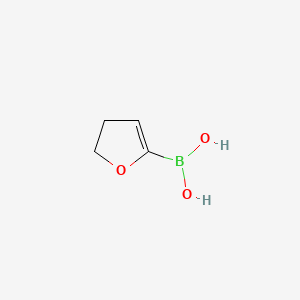

“6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . The ring system of these compounds is isoelectronic with that of purines, making it a possible surrogate of the purine ring . Depending on the choice of substituents, the ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid . This generates a compound which is then converted to 7-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine in phosphorus oxychloride .

Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines have been used in various applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . In addition, the metal-chelating properties of the ring have been exploited to generate candidate treatments for cancer and parasitic diseases .

Wissenschaftliche Forschungsanwendungen

Chemical Sensors and Environmental Applications

Compounds containing heteroatoms like nitrogen in 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine and their derivatives have significant importance in organic chemistry, especially in the development of optical sensors and their biological applications. These derivatives are employed as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. Their use extends beyond biological to include environmental monitoring, highlighting their versatile applications in detecting various chemical substances (Jindal & Kaur, 2021).

Water Treatment Technologies

Amine-functionalized sorbents, which could be related to the chemical structure of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, show promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These amine-containing compounds offer an alternative solution for PFAS control in municipal water and wastewater treatment due to their electrostatic and hydrophobic interactions, which are critical for effective PFAS removal. This suggests the potential for derivatives of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine in creating next-generation sorbents for water purification (Ateia et al., 2019).

Antibacterial Applications

1,2,4-Triazoles, including those structurally related to 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been studied for their antibacterial activity against Staphylococcus aureus. These compounds act as potent inhibitors of critical bacterial enzymes such as DNA gyrase and topoisomerase IV. This antibacterial property, combined with their ability to inhibit efflux pumps and bind to penicillin-binding protein, underscores the potential of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine derivatives in developing new antibacterial agents (Li & Zhang, 2021).

Medicinal Chemistry and Drug Development

The triazole core, a feature in the structure of 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, is crucial in medicinal chemistry due to its broad range of biological activities. Triazoles have been developed into drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their significant role in drug design and development highlights the importance of exploring 6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine derivatives for new pharmaceutical applications (Ferreira et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNQEYATZMUNSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712400 |

Source

|

| Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

CAS RN |

1245644-40-9 |

Source

|

| Record name | 6-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

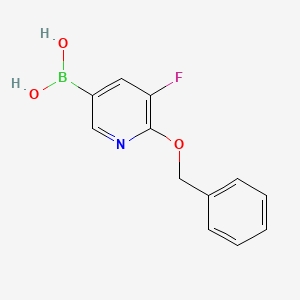

![[(1S,3S)-3-(Methylamino)cyclobutyl]methanol](/img/structure/B567636.png)

![tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B567638.png)